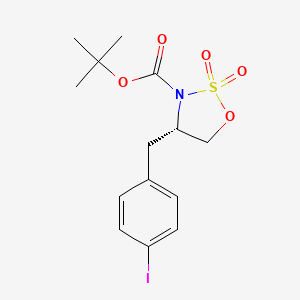
(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Boc-4-(4-碘代苄基)-1,2,3-氧硫杂环丁烷 2,2-二氧化物是一种复杂的有机化合物,属于氧硫杂环丁烷类。该化合物以其具有一个被碘原子取代的苄基、一个 Boc (叔丁氧羰基) 保护基和一个氧硫杂环丁烷环系而著称。这种化合物的独特结构使其在包括有机合成和药物化学在内的各个科学研究领域备受关注。
准备方法
(S)-3-Boc-4-(4-碘代苄基)-1,2,3-氧硫杂环丁烷 2,2-二氧化物的合成通常涉及多个步骤,从易获得的起始原料开始。一种常见的合成路线包括以下步骤:
氧硫杂环丁烷环的形成: 该步骤涉及合适的胺与磺酰氯反应形成氧硫杂环丁烷环。
Boc 保护基的引入: Boc 基团的引入是为了在后续反应中保护胺官能团。
用 4-碘代苄基取代:
该化合物的工业生产方法可能涉及优化这些步骤以提高产率和纯度,以及使用可扩展的反应条件和纯化技术。
化学反应分析
(S)-3-Boc-4-(4-碘代苄基)-1,2,3-氧硫杂环丁烷 2,2-二氧化物可以进行各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化形成砜衍生物。
还原: 还原反应可用于去除 Boc 保护基或将碘原子还原为活性较低的物种。
取代: 苄基中的碘原子可以用其他亲核试剂(如胺或硫醇)取代,形成新的衍生物。
这些反应中常用的试剂包括如 Oxone® 等氧化剂、如氢化锂铝等还原剂以及如叠氮化钠等亲核试剂。这些反应形成的主要产物取决于所用试剂和具体条件。
科学研究应用
(S)-3-Boc-4-(4-碘代苄基)-1,2,3-氧硫杂环丁烷 2,2-二氧化物具有多种科学研究应用:
有机合成: 该化合物用作合成更复杂分子的中间体,特别是在药物和农用化学品的开发中。
药物化学: 其独特的结构使其成为设计新药的宝贵支架,特别是针对特定酶或受体的药物。
生物学研究: 该化合物可用于研究氧硫杂环丁烷衍生物的生物活性及其潜在的治疗应用。
工业应用: 它可用于开发新材料或作为各种化学过程中的试剂。
作用机制
(S)-3-Boc-4-(4-碘代苄基)-1,2,3-氧硫杂环丁烷 2,2-二氧化物的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。Boc 保护基可以在酸性条件下被去除,露出活性胺官能团。氧硫杂环丁烷环可以进行开环反应,导致形成能够与生物靶标相互作用的活性中间体。苄基中的碘原子也可以参与卤键相互作用,进一步影响化合物的活性。
相似化合物的比较
(S)-3-Boc-4-(4-碘代苄基)-1,2,3-氧硫杂环丁烷 2,2-二氧化物可以与其他类似化合物进行比较,例如:
4-碘代苄基溴: 该化合物共享 4-碘代苄基,但缺少氧硫杂环丁烷环和 Boc 保护基。
氧硫杂环丁烷衍生物: 其他氧硫杂环丁烷化合物可能在环上具有不同的取代基或不同的保护基,导致它们的化学反应性和生物活性发生变化。
Boc 保护的胺: 带有 Boc 保护的胺的化合物常用于有机合成,但 (S)-3-Boc-4-(4-碘代苄基)-1,2,3-氧硫杂环丁烷 2,2-二氧化物中氧硫杂环丁烷环和 4-碘代苄基的存在使其独一无二。
(S)-3-Boc-4-(4-碘代苄基)-1,2,3-氧硫杂环丁烷 2,2-二氧化物的独特性在于其结构特征的组合,赋予其特定的化学反应性和潜在的生物活性。
属性
分子式 |
C14H18INO5S |
|---|---|
分子量 |
439.27 g/mol |
IUPAC 名称 |
tert-butyl (4S)-4-[(4-iodophenyl)methyl]-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C14H18INO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
InChI 键 |
VWKWOCABOHAKGF-LBPRGKRZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CC2=CC=C(C=C2)I |
规范 SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


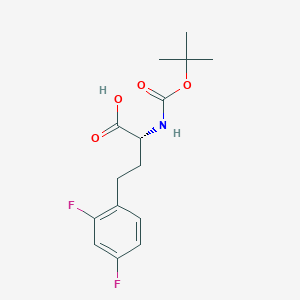
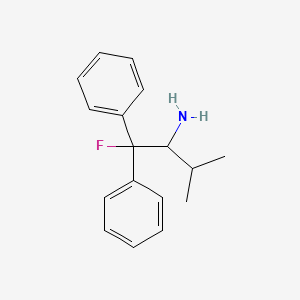
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)
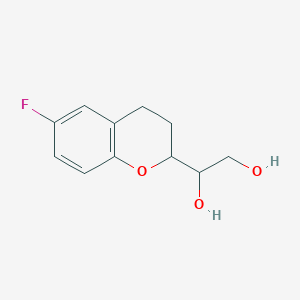
![[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate](/img/structure/B12285550.png)
![(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12285552.png)
![3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B12285555.png)


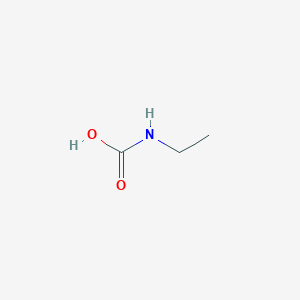
![4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine](/img/structure/B12285576.png)
![3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B12285578.png)

